

Chemical and physical properties of Azasetron hydrochloride

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Compound of Interest

Compound Name: Azasetron hydrochloride

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Azasetron Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic agent to counteract nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its efficacy is rooted in its specific interaction with 5-HT3 receptors, which are ligand-gated ion channels. This technical guide provides an in-depth overview of the chemical and physical properties of Azasetron hydrochloride, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

Azasetron hydrochloride is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

Chemical Properties



Property	Value	Reference
Chemical Name	N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride	[1]
Molecular Formula	C17H20CIN3O3·HCI	[1]
Molecular Weight	386.27 g/mol	[1]
CAS Number	123040-16-4	[1]
pKi	9.27 (for 5-HT3 receptor)	[2]
рКа	Data not available in searched literature.	

Physical Properties

Property	Value	Reference
Melting Point	301-303 °C	[3]
Solubility		
Water	10 mM (Sonication is recommended)	[1]
DMSO	Insoluble	[1]
Ethanol	Data not available in searched literature.	
Methanol	Data not available in searched literature.	
Appearance	White to beige crystalline powder	[3]

Mechanism of Action and Signaling Pathway





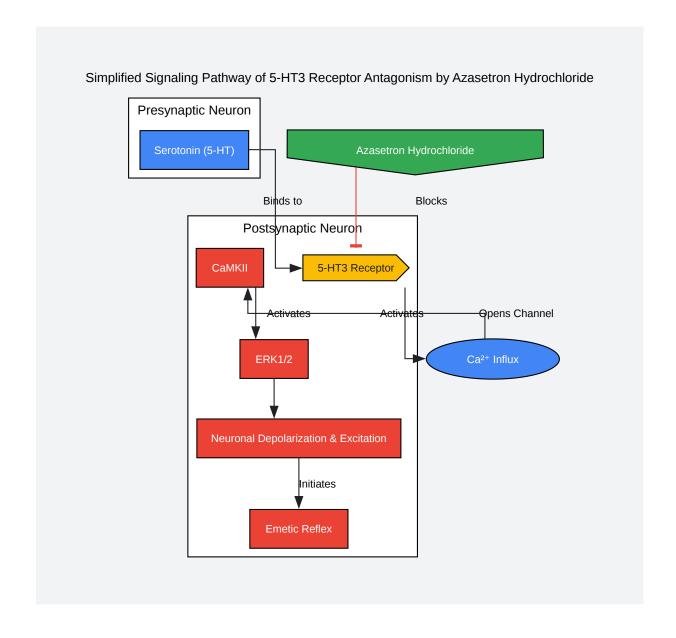


Azasetron hydrochloride is a selective antagonist of the 5-HT3 receptor.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. [4] In the context of emesis induced by chemotherapy, serotonin is released from enterochromaffin cells in the gastrointestinal tract, activating 5-HT3 receptors on vagal afferent nerves, which initiates the vomiting reflex.[5][6][7]

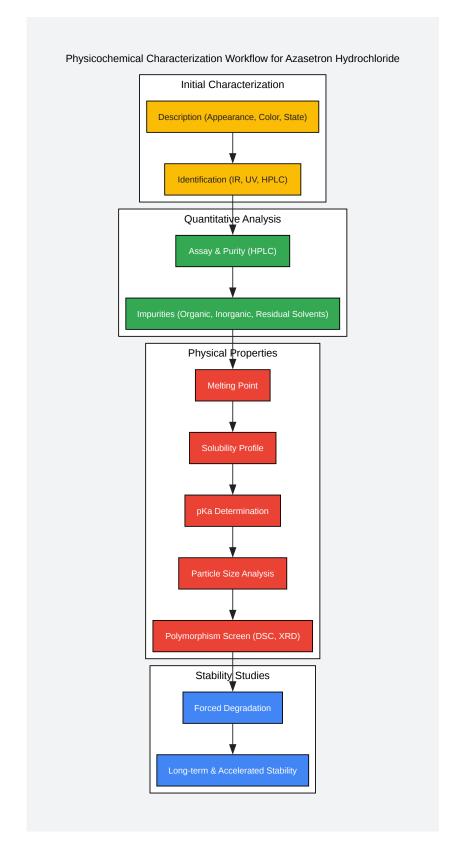
By competitively blocking the 5-HT3 receptor, **Azasetron hydrochloride** prevents the binding of serotonin and the subsequent downstream signaling cascade that leads to nausea and vomiting.[5][6] The binding of Azasetron to the receptor does not elicit an intracellular response, thereby inhibiting the excitatory effects of serotonin.

The downstream signaling pathway following 5-HT3 receptor activation, which is inhibited by Azasetron, involves an increase in intracellular calcium concentration. This calcium influx can then activate calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and subsequently the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]









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